molecular formula C15H11N3O2S B4711878 2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B4711878
M. Wt: 297.3 g/mol
InChI Key: XSQNYJJNAYFJIJ-UHFFFAOYSA-N
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Description

2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a pyridothiazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the reaction of 1-(3-acetylphenyl)thiourea with 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating . The reaction conditions are optimized to ensure high yield and purity of the final product. The newly synthesized compounds are characterized by various spectroscopic techniques such as IR, 1H NMR, and MS spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products are often characterized by their enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. As an AMPA receptor antagonist, the compound inhibits the excitatory neurotransmission mediated by glutamate receptors in the central nervous system . This inhibition helps in reducing neuronal excitability and preventing seizures. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one stands out due to its potent AMPA receptor antagonistic activity, making it a promising candidate for the development of new anticonvulsant drugs. Its unique substitution pattern also contributes to its broad-spectrum antibacterial activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-acetylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-9(19)10-4-2-5-11(8-10)17-15-18-13(20)12-6-3-7-16-14(12)21-15/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQNYJJNAYFJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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